molecular formula C14H17N3 B12687109 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine CAS No. 85586-63-6

5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine

Cat. No.: B12687109
CAS No.: 85586-63-6
M. Wt: 227.30 g/mol
InChI Key: SJRPHAACXLIGMI-UHFFFAOYSA-N
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Description

5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is an organic compound with a complex structure It is characterized by the presence of an aminophenyl group attached to a benzene ring, which is further substituted with two amino groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the reduction of nitro compounds followed by amination. For instance, starting with a nitrobenzene derivative, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .

Scientific Research Applications

5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of amino and methyl groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

85586-63-6

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-[(4-aminophenyl)methyl]-2-methylbenzene-1,3-diamine

InChI

InChI=1S/C14H17N3/c1-9-13(16)7-11(8-14(9)17)6-10-2-4-12(15)5-3-10/h2-5,7-8H,6,15-17H2,1H3

InChI Key

SJRPHAACXLIGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)CC2=CC=C(C=C2)N)N

Origin of Product

United States

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